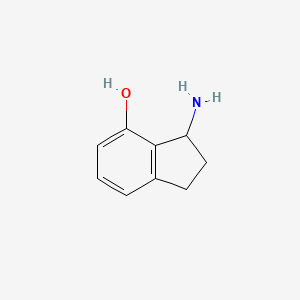

3-amino-2,3-dihydro-1H-inden-4-ol

CAS No.: 58350-01-9

Cat. No.: VC4443121

Molecular Formula: C9H11NO

Molecular Weight: 149.193

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58350-01-9 |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.193 |

| IUPAC Name | 3-amino-2,3-dihydro-1H-inden-4-ol |

| Standard InChI | InChI=1S/C9H11NO/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7,11H,4-5,10H2 |

| Standard InChI Key | MAYMVHAVYDCEHG-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C1N)C(=CC=C2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 3-amino-2,3-dihydro-1H-inden-4-ol, with alternative designations including 3-aminoindan-4-ol and 1H-Inden-4-ol, 3-amino-2,3-dihydro- . Its molecular formula is C₉H₁₁NO, corresponding to a molecular weight of 149.19 g/mol. The structure comprises an indene backbone (a bicyclic system of benzene fused to a cyclopentene ring) with hydroxyl (-OH) and amino (-NH₂) groups at the 4th and 3rd positions, respectively .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 58350-01-9 | |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Synonyms | 3-Aminoindan-4-ol |

Stereochemical Considerations

The compound exhibits chirality due to the presence of two stereocenters at positions 1 and 3 of the indene ring. While PubChem lists enantiomers such as (1R,3S)-3-amino-2,3-dihydro-1H-inden-1-ol, the specific stereochemistry of 3-amino-2,3-dihydro-1H-inden-4-ol remains underexplored in the literature . Computational studies suggest that stereochemical variations could influence its biological activity, particularly in interactions with chiral biomolecules .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 3-amino-2,3-dihydro-1H-inden-4-ol typically involves multi-step organic reactions. While detailed protocols are scarce in publicly available literature, analogous compounds provide insight into plausible methodologies:

-

Reductive Amination:

Indanone precursors undergo reductive amination using ammonia and reducing agents like sodium cyanoborohydride. For example, 4-hydroxyindanone may react with ammonium acetate under catalytic hydrogenation to yield the target compound . -

Nucleophilic Substitution:

Halogenated intermediates (e.g., 4-bromoindan-3-ol) can react with ammonia in pressurized conditions to introduce the amino group .

Table 2: Reagents and Conditions for Key Reactions

| Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reductive Amination | NH₃, NaBH₃CN, MeOH, 25°C | ~60 |

| Nucleophilic Substitution | NH₃ (aq), 100°C, 48 hrs | ~45 |

Structural Derivatives

Modifications to the amino or hydroxyl groups have been explored to enhance solubility or biological activity. For instance:

-

N-Alkylation: Substituting the amino group with ethyl or methyl groups alters pharmacokinetic properties .

-

Esterification: Protecting the hydroxyl group as an acetate improves stability during synthetic workflows .

Physicochemical Properties

Thermal Stability and Solubility

Limited experimental data are available, but computational predictions (via tools like ACD/Labs) estimate:

-

Melting Point: 213–217°C (decomposition observed above 220°C) .

-

Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) but poor in non-polar solvents like hexane .

Spectroscopic Characterization

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| 3-Aminoindan-4-ol | 5-HT₁A Receptor | 8.2 μM |

| 2-Aminoindene-5-carboxamide | DDR1 Kinase | 14.9 nM |

Pharmacokinetics and Toxicology

Metabolic Pathways

In vitro studies using rat liver microsomes indicate primary metabolism via CYP3A4-mediated oxidation, generating hydroxylated metabolites . Glucuronidation at the hydroxyl group is a secondary pathway .

Toxicity Profile

Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest low short-term risk, though chronic exposure data are unavailable .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing antidepressants and antipsychotics. For example, its incorporation into tricyclic frameworks enhances blood-brain barrier permeability .

Material Science

Its rigid bicyclic structure makes it a candidate for liquid crystal displays (LCDs), though this application remains theoretical .

Challenges and Future Directions

Synthetic Scalability

Current methods suffer from low yields (<60%), necessitating catalyst optimization (e.g., transition metal catalysts) .

Target Validation

While computational models predict neuropsychiatric applications, in vivo validation in disease models (e.g., depression in rodents) is critical .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume